molecular formula C30H27F3N4O6S B613832 Dilmapimod tosylate CAS No. 937169-00-1

Dilmapimod tosylate

Cat. No. B613832
CAS RN: 937169-00-1
M. Wt: 628.6 g/mol
InChI Key: ONQKJJNSLLVYHF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of dilmapimod tosylate involves multiple steps, including the formation of the core pyrido[2,3-d]pyrimidin-7-one structure and subsequent functionalization with various substituents. The synthetic route typically includes:

    Formation of the Core Structure: The core pyrido[2,3-d]pyrimidin-7-one structure is synthesized through a series of condensation and cyclization reactions.

    Functionalization: The core structure is then functionalized with substituents such as 2,6-difluorophenyl, 1,3-dihydroxypropan-2-yl, and 4-fluoro-2-methylphenyl groups.

    Tosylation: The final step involves the tosylation of the compound to form this compound.

Chemical Reactions Analysis

Dilmapimod tosylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Dilmapimod tosylate is unique among p38 MAPK inhibitors due to its specific structure and functional groups. Similar compounds include:

Compared to these compounds, this compound has shown a favorable safety profile and efficacy in reducing inflammation in various preclinical and clinical studies .

properties

CAS RN

937169-00-1

Molecular Formula

C30H27F3N4O6S

Molecular Weight

628.6 g/mol

IUPAC Name

8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C23H19F3N4O3.C7H8O3S/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32;1-6-2-4-7(5-3-6)11(8,9)10/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29);2-5H,1H3,(H,8,9,10)

InChI Key

ONQKJJNSLLVYHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F

Origin of Product

United States

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